

A Comparative Analysis of the Physical Constants of Sulfonmethane

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Compound of Interest		
Compound Name:	Sulfonmethane	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported physical constants of **Sulfonmethane**, a historical hypnotic agent, with related compounds. The data presented is compiled from various scientific sources to ensure accuracy and reliability, offering a valuable resource for researchers in pharmacology and materials science.

Introduction

Sulfonmethane (2,2-bis(ethylsulfonyl)propane), also known as Sulfonal, was once a widely used sedative and hypnotic. While its clinical use has been largely superseded by newer pharmaceuticals with improved safety profiles, its physicochemical properties remain of interest for historical and comparative studies in drug development. This guide validates its reported physical constants and compares them against Sulfonethylmethane (Trional), a structurally similar compound, and Barbital, a representative of the barbiturate class that replaced sulfonals in clinical practice.

Comparative Physical Constants

The following table summarizes the key physical constants for **Sulfonmethane** and its comparators. These values are essential for understanding the compounds' behavior in various experimental and physiological conditions.



Physical Constant	Sulfonmethane	Sulfonethylmethan e (Trional)	Barbital
Molecular Formula	C7H16O4S2	C8H18O4S2	C8H12N2O3
Molecular Weight	228.33 g/mol	242.35 g/mol [1]	184.19 g/mol [2][3]
Melting Point	124–126 °C	74-76 °C	190 °C[2][3]
Boiling Point	300 °C	Not available	250 °C at 22 mmHg[2]
Water Solubility	1 g in 365 mL (cold) 1 g in 16 mL (boiling)	1 g in 200 mL (cold)	7460 mg/L at 25 °C[2]
Ethanol Solubility	1 g in 60 mL (cold) 1 g in 3 mL (boiling)	Soluble	Not available
Ether Solubility	1 g in 64 mL	Soluble	Not available
Chloroform Solubility	1 g in 11 mL	Not available	Not available

Experimental Protocols

The validation of physical constants relies on standardized experimental procedures. Below are detailed methodologies for determining melting point and solubility, which are fundamental to characterizing pharmaceutical compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
- Capillary tubes (sealed at one end)
- Mortar and pestle



Spatula

Procedure:

- Sample Preparation: A small amount of the crystalline compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[4]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
- Heating: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4][6]
- Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or water bath with temperature control
- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)



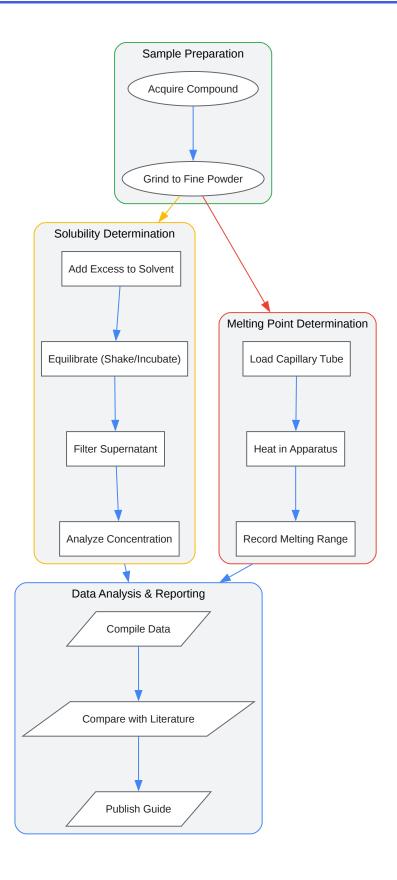
Procedure:

- Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., distilled water, ethanol).
- Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. It is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
- Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to stand to let undissolved solids settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.[9]
- Analysis: The concentration of the solute in the filtered solution is determined using a suitable analytical method. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of a compound's physical constants, from sample acquisition to final data analysis and reporting.





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Caption: Workflow for Physical Constant Validation.



In conclusion, the systematic validation and comparison of physical constants are fundamental to pharmaceutical research and development. The data and protocols presented herein offer a comprehensive resource for professionals working with these and similar compounds.

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